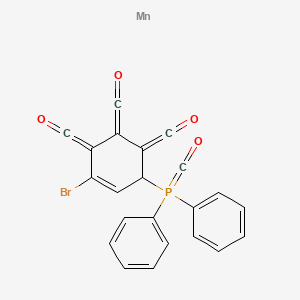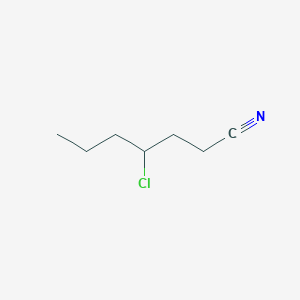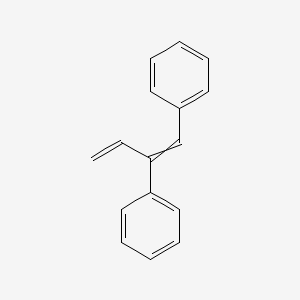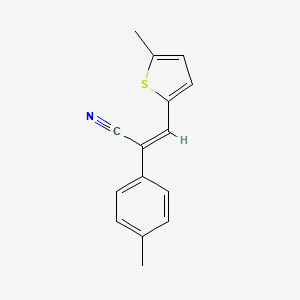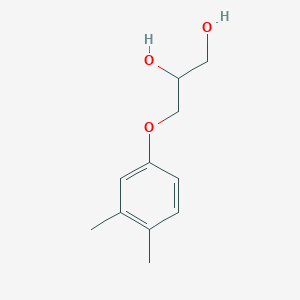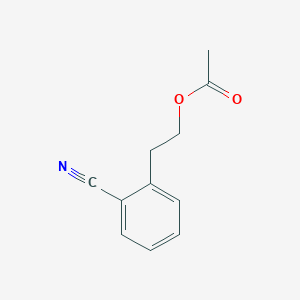
2-(2-Cyanophenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanophenyl)ethyl acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a cyano group at the ortho position and an ethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)ethyl acetate typically involves the esterification of 2-(2-cyanophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 2-(2-cyanophenyl)acetic acid and ethanol into the reactor, along with the acid catalyst, followed by continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 2-(2-Cyanophenyl)acetic acid or 2-(2-Cyanophenyl)acetone.
Reduction: 2-(2-Aminophenyl)ethyl acetate.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-Cyanophenyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanophenyl)ethyl acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
2-(4-Cyanophenyl)ethyl acetate: Similar structure but with the cyano group at the para position.
2-(2-Cyanophenyl)acetic acid: The acid form of the compound.
2-(2-Aminophenyl)ethyl acetate: The reduced form with an amine group instead of a cyano group.
Uniqueness: 2-(2-Cyanophenyl)ethyl acetate is unique due to the presence of both the cyano and acetate groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
5398-76-5 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)ethyl acetate |
InChI |
InChI=1S/C11H11NO2/c1-9(13)14-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3 |
Clé InChI |
VMNCBWHBMJXQCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



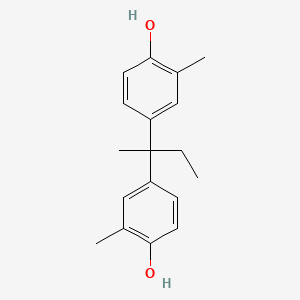

![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzoic acid](/img/structure/B14726005.png)
